molecular formula C14H28O2Si B8716987 Trimethylsilyl 10-undecenoate CAS No. 24338-09-8

Trimethylsilyl 10-undecenoate

Cat. No.: B8716987
CAS No.: 24338-09-8
M. Wt: 256.46 g/mol
InChI Key: VMXRWOBZWPBJEY-UHFFFAOYSA-N
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Description

General Context of Silyl (B83357) Esters as Versatile Synthetic Intermediates

Silyl esters have been recognized as valuable, albeit sometimes overlooked, reactive intermediates in organic synthesis since the 1960s. core.ac.ukworktribe.comthieme-connect.comresearchgate.net Their utility stems from their unique reactivity, which can be fine-tuned by altering the substituents on the silicon atom. core.ac.ukworktribe.comthieme-connect.comresearchgate.net This modulation of reactivity allows for their application in a diverse range of chemical transformations.

Organosilicon compounds, the precursors to silyl esters, are attractive reagents in organic synthesis due to their ready availability, ease of handling, and environmentally benign nature. core.ac.uk Silyl esters are frequently generated in situ from carboxylic acids and organosilicon reagents, serving as activated intermediates for subsequent reactions. core.ac.ukthieme-connect.com This approach is often more atom-economical than traditional methods. thieme-connect.com

The versatility of silyl esters is demonstrated by their ability to be converted into a variety of functional groups, including amides, esters, aldehydes, alcohols, amines, and alkanes. core.ac.ukthieme-connect.comthieme-connect.com Their role in amide synthesis is particularly noteworthy, offering a milder and more efficient alternative to conventional coupling reagents. core.ac.ukthieme-connect.com Furthermore, silyl esters are likely more common in catalytic processes than is often realized, particularly in reactions employing hydrosilanes as terminal reductants. core.ac.ukworktribe.com

Significance of 10-Undecenoic Acid and its Derivatives in Renewable Feedstock Chemistry

10-Undecenoic acid, also known as undecylenic acid, is a valuable bio-based chemical derived from castor oil, a non-edible vegetable oil. nih.govresearchgate.net This makes it a key component in the shift towards a more sustainable, bio-based economy. nih.govresearchgate.net Its bifunctional nature, possessing both a terminal double bond and a carboxylic acid group, provides numerous opportunities for developing sustainable applications in various industries. nih.govugent.be

The applications of 10-undecenoic acid and its derivatives are extensive, spanning from the production of polymers like Nylon-11 to their use in cosmetics, perfumes, and as antimicrobial agents. ugent.befishersci.nlebi.ac.uk Its derivatives have been explored for their potential in creating biolubricants, demonstrating antioxidant and antiwear properties. acs.org The unique odd-numbered carbon chain of 10-undecenoic acid also sets it apart from many other naturally occurring fatty acids. ugent.be

The conversion of this renewable feedstock into various chemical intermediates is a key area of research. abiosus.orgabiosus.org For instance, it can be used to produce long-chain diacids through metathesis reactions. abiosus.org The development of new routes for the synthesis of bio-based chemicals and materials from such intermediates is crucial for reducing our reliance on fossil fuels. nih.govresearchgate.net

Rationale for Comprehensive Academic Investigation of Trimethylsilyl (B98337) 10-Undecenoate

The combination of a silyl ester functionality with the renewable backbone of 10-undecenoic acid in trimethylsilyl 10-undecenoate creates a molecule of significant academic and potentially industrial interest. This compound serves as a bridge between the well-established fields of organosilicon chemistry and renewable resource utilization.

A comprehensive investigation into this compound is warranted for several reasons. Firstly, it represents a model system for studying the reactivity of silyl esters derived from functionalized, long-chain carboxylic acids. Understanding its behavior in various chemical transformations can provide valuable insights applicable to a broader range of bio-based molecules.

Secondly, the presence of the terminal double bond in the undecenoate moiety offers a reactive handle for further functionalization, such as hydroboration or hydrosilylation, while the trimethylsilyl ester acts as a protecting group for the carboxylic acid. researchgate.netineosopen.org This dual functionality allows for the selective modification of the molecule at different positions, leading to the synthesis of complex and valuable products.

Finally, the study of this compound contributes to the overarching goal of developing sustainable chemical processes. By exploring the synthesis and reactions of this compound, researchers can uncover new pathways to create bio-based polymers, lubricants, and other high-value chemicals from a renewable starting material. acs.orgineosopen.org

Overview of Key Research Areas and Methodological Approaches

The academic investigation of this compound encompasses several key research areas. A primary focus is on its synthesis and characterization. The general procedure for preparing trimethylsilyl esters involves the reaction of the corresponding carboxylic acid with a silylating agent like trimethylsilyl chloride. researchgate.net

Another significant area of research is the exploration of its reactivity. This includes its use in hydrosilylation reactions to create carboxyl-containing polydimethylsiloxanes, which can function as thermoplastic elastomers. ineosopen.org The hydroboration of the terminal double bond, with the trimethylsilyl ester serving as a protecting group, has also been investigated to produce functionalized carboxylic acids. researchgate.net

Methodological approaches to studying this compound involve a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for characterizing the compound and its reaction products. ineosopen.orgnih.govmassbank.eu The physical and chemical properties of this compound, such as its boiling point and density, have also been determined. chemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 24338-09-8 chemicalbook.comchemicalbook.com
Molecular Formula C14H28O2Si chemicalbook.com
Molecular Weight 256.46 g/mol chemicalbook.com
Boiling Point 96-100 °C at 2 Torr chemicalbook.com
Density 0.8754 g/cm³ chemicalbook.com

Properties

CAS No.

24338-09-8

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

trimethylsilyl undec-10-enoate

InChI

InChI=1S/C14H28O2Si/c1-5-6-7-8-9-10-11-12-13-14(15)16-17(2,3)4/h5H,1,6-13H2,2-4H3

InChI Key

VMXRWOBZWPBJEY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCCCC=C

Origin of Product

United States

Chemical Reactivity and Advanced Organic Transformations of Trimethylsilyl 10 Undecenoate

Protection Group Chemistry in Multistep Synthesis

The trimethylsilyl (B98337) (TMS) group in trimethylsilyl 10-undecenoate plays a crucial role as a temporary protecting group for the carboxylic acid functionality. This protection strategy is particularly advantageous in reactions where the free carboxylic acid would interfere with the desired transformation of the terminal double bond.

Role as a Temporary Protecting Group for Carboxylic Acids in Hydroboration Reactions

The conversion of the carboxylic acid to its corresponding trimethylsilyl ester is a key step that allows for the successful hydroboration of the terminal alkene. Boranes, which are typically used for hydroboration, would otherwise react with the acidic proton of the carboxylic acid, leading to the formation of acyloxyboranes and consumption of the hydroborating agent. The TMS ester is inert to a variety of hydroborating agents, thus enabling the selective addition of a boron-hydrogen bond across the double bond.

The hydroboration of this compound proceeds by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), to the terminal alkene. This addition occurs in a concerted, anti-Markovnikov fashion, with the boron atom adding to the less substituted carbon of the double bond. This regioselectivity is driven by both steric and electronic factors. The reaction proceeds through a four-membered transition state, resulting in the formation of a silylated organoborane intermediate.

Subsequent Functionalization Pathways of Silylated Organoborane Intermediates

The silylated organoborane intermediates generated from the hydroboration of this compound are versatile synthetic precursors that can undergo a variety of subsequent transformations, allowing for the introduction of different functional groups at the terminal position of the undecenoate chain.

Organoboranes can be readily converted into alkyl halides. The treatment of the silylated organoborane intermediate with iodine and a base, such as sodium hydroxide (B78521), results in the formation of the corresponding terminal iodo-undecenoate. The reaction proceeds with the replacement of the carbon-boron bond with a carbon-iodine bond. Similarly, bromination can be achieved using bromine and a base. These halogenated derivatives are valuable precursors for further nucleophilic substitution and cross-coupling reactions.

ReagentProduct
I₂ / NaOHTrimethylsilyl 11-iodoundecanoate
Br₂ / NaOHTrimethylsilyl 11-bromoundecanoate

Protonolysis of the carbon-boron bond provides a method for the formal hydrogenation of the double bond. Treatment of the silylated organoborane intermediate with a carboxylic acid, such as acetic acid, results in the cleavage of the C-B bond and its replacement with a C-H bond. This reaction effectively saturates the terminal alkene, yielding trimethylsilyl undecanoate. This pathway offers a mild alternative to catalytic hydrogenation for the reduction of the double bond, especially when other functional groups sensitive to hydrogenation are present in the molecule.

ReagentProduct
Acetic Acid (CH₃COOH)Trimethylsilyl undecanoate

Radical-Mediated Reaction Pathways

The unsaturated moiety of this compound is also susceptible to radical-mediated reactions, offering alternative pathways for functionalization.

Thermally Initiated Radical Additions to the Unsaturated Moiety

Thermally initiated radical additions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds at the terminal position of the undecenoate chain. These reactions are typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), which generates radical species that can then add to the double bond.

A common example is the radical addition of thiols (thiol-ene reaction). In the presence of a thermal initiator, a thiol (R-SH) will generate a thiyl radical (R-S•). This radical then adds to the terminal carbon of the double bond of this compound, forming a more stable secondary carbon-centered radical. This intermediate then abstracts a hydrogen atom from another molecule of the thiol, propagating the radical chain and yielding the anti-Markovnikov addition product, trimethylsilyl 11-(alkylthio)undecanoate.

The general mechanism for the thermally initiated radical addition of a generic radical species (R•) to the terminal alkene of this compound is as follows:

Initiation: Thermal decomposition of an initiator (e.g., AIBN) to generate initiating radicals.

Propagation Step 1: The initiating radical abstracts a hydrogen atom from a precursor (e.g., H-SnBu₃ or R-SH) to generate the chain-carrying radical (e.g., •SnBu₃ or R-S•).

Propagation Step 2: The chain-carrying radical adds to the terminal carbon of the double bond of this compound.

Propagation Step 3: The resulting carbon-centered radical abstracts a hydrogen atom from the precursor, forming the final product and regenerating the chain-carrying radical.

This methodology allows for the introduction of a wide range of functional groups at the terminus of the undecenoate chain, depending on the nature of the radical precursor used.

InitiatorReactantProduct
AIBNR-SH (Thiol)Trimethylsilyl 11-(alkylthio)undecanoate
AIBNH-SnBu₃ (Tributyltin hydride)Trimethylsilyl undecanoate

Metal-Catalyzed Radical Functionalizations of the Alkene

The terminal alkene of this compound is also a suitable substrate for metal-catalyzed radical functionalization reactions. These methods offer alternative pathways to introduce a variety of functional groups at the terminus of the undecenoate chain.

Copper complexes can initiate radical addition reactions, such as the Kharasch addition, to alkenes. nih.gov In the context of this compound, a copper(I) catalyst can react with a haloalkanoate, such as ethyl bromoacetate (B1195939), to generate a carbon-centered radical. This radical then adds to the terminal double bond of the undecenoate. The resulting radical intermediate is subsequently trapped by a halogen atom transfer from the copper(II) halide species, regenerating the copper(I) catalyst and forming the addition product.

This process allows for the simultaneous formation of a new carbon-carbon bond and a carbon-halogen bond. The resulting polyfunctionalized derivative can be a precursor for further synthetic transformations. The general scheme for this copper-initiated addition is as follows:

Radical Generation: Reaction of a Cu(I) complex with a haloalkanoate to form a Cu(II) species and an alkyl radical.

Radical Addition: The generated radical adds to the terminal alkene of this compound.

Halogen Transfer: The resulting carbon-centered radical abstracts a halogen from the Cu(II) complex to yield the final product and regenerate the Cu(I) catalyst.

The products from the copper-initiated addition of haloalkanoates can be further transformed to yield valuable structures such as lactones. For example, the addition of ethyl bromoacetate would yield a derivative that, upon hydrolysis of the trimethylsilyl ester and subsequent intramolecular cyclization, could form a γ-lactone. The regioselectivity of the initial radical addition dictates the regiochemistry of the final lactone.

Furthermore, the development of stereoselective catalytic systems can allow for the control of stereochemistry during the formation of these polyfunctionalized derivatives. While the initial radical addition to the terminal alkene typically proceeds with low stereoselectivity at the newly formed stereocenters, subsequent transformations can be designed to be stereoselective. The synthesis of polyfunctional compounds from trimethylsilyl derivatives through tandem reactions initiated by electrophilic addition has been reported, highlighting the utility of the silyl (B83357) group in mediating complex transformations. rsc.org

Table 2: Potential Products from Metal-Catalyzed Functionalization

Starting MaterialReagentCatalystIntermediate ProductPotential Final Product
This compoundEthyl bromoacetateCopper(I) saltTrimethylsilyl 11-bromo-13-ethoxy-13-oxotridecanoateγ-lactone derivative

Hydrosilylation Reactions at the Alkene Terminus

Hydrosilylation is a powerful reaction for the formation of carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds. bohrium.com The terminal alkene of this compound is an excellent substrate for this reaction.

The hydrosilylation of this compound with hydride-containing polydimethylsiloxanes (PDMSs) is a common method for covalently attaching the undecenoate moiety to a silicone polymer backbone. This reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a highly efficient and widely used option. researchgate.net

The reaction involves the addition of the Si-H bond from the PDMS across the terminal double bond of the undecenoate. This results in the formation of a stable carbon-silicon bond, effectively grafting the functionalized undecenoate onto the polysiloxane chain. The reaction is highly regioselective, with the silicon atom adding to the terminal carbon (anti-Markovnikov addition).

This surface modification of PDMS can be used to alter its properties, for example, by introducing a functional handle (the ester group) which can be further modified. The general reaction is as follows:

(PDMS)-Si-H + CH₂=CH-(CH₂)₈-COOSi(CH₃)₃ → (PDMS)-Si-(CH₂)₁₀-COOSi(CH₃)₃

This reaction is crucial in the preparation of functionalized silicone materials for a variety of applications. tum.dedntb.gov.ua

Catalyst Systems for Selective Hydrosilylation

The selective hydrosilylation of the terminal double bond in this compound is a key transformation for the introduction of silicon-containing functionalities. This reaction involves the addition of a hydrosilane across the C=C double bond, and its selectivity is crucial to avoid side reactions at the silyl ester group. A variety of transition metal complexes are known to catalyze the hydrosilylation of alkenes, with the choice of catalyst and ligands playing a pivotal role in determining the regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) and chemoselectivity.

Commonly employed catalyst systems for the hydrosilylation of terminal olefins include complexes of platinum, rhodium, and palladium. For instance, platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active but can sometimes lead to mixtures of isomers. nih.gov Rhodium complexes, often featuring phosphine (B1218219) ligands, can offer improved selectivity. nih.gov Palladium-based systems have also been shown to be effective, with the ligand environment influencing the product distribution. rsc.org

In the context of unsaturated esters, base-catalyzed hydrosilylation presents an alternative approach. Simple bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) can catalyze the reduction of the double bond in the presence of a silane (B1218182) such as polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net A key advantage of this system is its tolerance of the ester functionality. researchgate.net

While specific studies on the selective hydrosilylation of this compound are not extensively documented, the reactivity of the terminal alkene is expected to be analogous to that of other long-chain unsaturated esters. The general principles of catalyst selection for selective anti-Markovnikov addition to terminal olefins would apply.

Table 1: Overview of Catalyst Systems for Alkene Hydrosilylation Applicable to this compound

Catalyst Type Typical Catalysts Ligands Key Characteristics
Platinum-based Speier's catalyst (H₂PtCl₆), Karstedt's catalyst None High activity, can lead to isomer mixtures. nih.gov
Rhodium-based [RhCl(PPh₃)₃] (Wilkinson's catalyst) Phosphines Generally good selectivity. nih.gov
Palladium-based Pd salts with various ligands Phosphines, etc. Ligand-dependent selectivity. rsc.org

Olefin Metathesis and Related Transformations Involving the Undecenoate Moiety

The terminal double bond of this compound is a versatile functional group that can participate in a variety of powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. These transformations allow for significant structural modifications of the undecenoate scaffold.

Cross-Metathesis with Diverse Functionalized Olefins

Cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds by the reaction of two different olefins. organic-chemistry.org In the case of this compound, this reaction allows for the introduction of a wide range of functional groups at the terminus of the long alkyl chain.

Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are the most commonly used systems for cross-metathesis due to their high functional group tolerance and activity. uwindsor.caharvard.edu The choice between first, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, can influence the reaction efficiency and selectivity. uwindsor.caharvard.edu

Reaction conditions for the cross-metathesis of long-chain unsaturated esters typically involve dissolving the ester and the olefin partner in a suitable solvent, such as dichloromethane (B109758) or toluene, in the presence of a catalytic amount of the ruthenium complex. The reaction temperature and time are optimized to achieve high conversion and selectivity.

While direct studies on this compound are limited, research on the cross-metathesis of methyl 10-undecenoate with electron-deficient olefins like dimethyl maleate (B1232345) and methyl acrylate (B77674) provides valuable insights. These reactions, catalyzed by commercially available ruthenium catalysts, can proceed under mild conditions to give high yields of the cross-metathesis products.

The product distribution in cross-metathesis is influenced by several factors, including the relative reactivity of the two olefin partners and the stability of the resulting products. illinois.edu To favor the formation of the desired cross-metathesis product over the self-metathesis products, one of the olefin partners is often used in excess. illinois.edu

The stereoselectivity of the newly formed double bond (E/Z selectivity) is also a critical aspect. For many cross-metathesis reactions involving terminal olefins, the trans (E) isomer is the thermodynamically favored product. illinois.edu However, the development of Z-selective ruthenium catalysts allows for the controlled synthesis of the cis (Z) isomer.

In the cross-metathesis of methyl 10-undecenoate with electron-deficient olefins, high selectivity for the cross-product can be achieved due to the slow rate of homodimerization of the α,β-unsaturated ester partner. uwindsor.ca

Table 2: Examples of Cross-Metathesis Reactions with 10-Undecenoate Esters

Undecenoate Ester Olefin Partner Catalyst Product Type Reference
Methyl 10-undecenoate Dimethyl maleate Ruthenium-based α,ω-Difunctionalized ester

Cyclization Reactions via the Alkene Functionality (e.g., Prins Cyclization)

The terminal alkene of the undecenoate moiety can also participate in intramolecular or intermolecular cyclization reactions. The Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to an alkene, is a notable example that can lead to the formation of heterocyclic structures. organic-chemistry.orgnih.gov

In a relevant study, a homoallylic alcohol was generated in situ from methyl 10-undecenoate via an ene reaction with an aldehyde. This intermediate then underwent an AlCl₃-catalyzed cyclization to form tetrahydropyran (B127337) (THP) derivatives. rsc.orgnih.govsemanticscholar.org This demonstrates the potential of the undecenoate scaffold to be converted into complex cyclic systems. The stereochemical outcome of such cyclizations is often controlled by the formation of a chair-like transition state, leading to predominantly the all-cis product. rsc.orgnih.govsemanticscholar.org

The trimethylsilyl ester group in this compound would be expected to be stable under the Lewis acidic conditions often employed in Prins-type cyclizations, making this a viable strategy for the synthesis of complex molecules derived from this starting material. nih.gov

Other Significant Chemical Transformations of the Undecenoate Scaffold

Beyond metathesis and cyclization reactions, the terminal double bond of this compound can undergo a variety of other important chemical transformations, allowing for the introduction of diverse functional groups.

Epoxidation: The terminal alkene can be converted to an epoxide using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). sciforum.netmdpi.comrsc.orgresearchgate.net This transformation is valuable for introducing a reactive three-membered ring that can be subsequently opened by various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.orgyoutube.com This reaction introduces two hydroxyl groups on the same face of the original double bond.

Radical Additions: The terminal alkene is susceptible to radical addition reactions. For instance, radical hydrosilylation, initiated by radical initiators, can be used to introduce a silyl group at the terminal position (anti-Markovnikov addition). organic-chemistry.orgresearchgate.net This provides an alternative to catalytic hydrosilylation for the synthesis of terminally silylated derivatives.

Table 3: Summary of Other Transformations of the Undecenoate Scaffold

Transformation Reagents Functional Group Introduced
Epoxidation m-CPBA Epoxide
Syn-dihydroxylation OsO₄ or cold, dilute KMnO₄ Vicinal diol

Hydroaminomethylation Reactions for Amine Synthesis

Hydroaminomethylation is a powerful, atom-efficient tandem catalytic reaction that synthesizes amines directly from alkenes. scispace.com This one-pot reaction involves three successive steps: the hydroformylation of the alkene to an aldehyde, followed by its condensation with an amine, and finally the hydrogenation of the resulting imine or enamine to yield the saturated amine. nih.gov For substrates like this compound, this process offers a direct route to introduce an amino group at the terminus of the long alkyl chain, producing valuable bifunctional molecules.

The reaction is typically catalyzed by transition metals, with rhodium complexes being particularly effective. nih.govsbcat.org Research on the hydroaminomethylation of the closely related methyl 10-undecenoate has demonstrated high yields and selectivity. rsc.org In these systems, a rhodium precursor is often used in combination with specific phosphine ligands, such as SulfoXantphos, to control the reaction's outcome. scispace.comresearchgate.net The process is generally carried out under a pressurized atmosphere of syngas (a mixture of carbon monoxide and hydrogen) in a suitable solvent. nih.gov

A key challenge in homogeneous catalysis is the recovery and recycling of the expensive rhodium catalyst. scispace.com To address this, thermomorphic multiphase systems (TMS) have been successfully applied. For instance, a system using methanol (B129727) and n-dodecane has achieved high yields (up to 96%) for the hydroaminomethylation of methyl 10-undecenoate with various amines. rsc.org This approach not only facilitates catalyst recycling but also allows for continuous production, demonstrating stable selectivity toward the desired amine product over extended periods. rsc.orgresearchgate.net

Table 1: Research Findings on Hydroaminomethylation of 10-Undecenoate Derivatives

Substrate Amine Catalyst System Conditions Yield of Amine Source
Methyl 10-undecenoate Various Amines Rh-based with SulfoXantphos ligand in a TMS Miniplant, >90 h continuous operation Stable selectivity of 80% rsc.org

Thiol-Ene Additions for Polymer Precursor Synthesis

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction used for constructing carbon-sulfur bonds. rsc.org It involves the addition of a thiol to an alkene (the "ene"). nih.gov This reaction can be initiated either by radicals (often via photoinitiation) or by a nucleophilic/base catalyst. rsc.org The radical-mediated pathway is particularly useful for this compound, as its terminal double bond is not activated for nucleophilic attack.

Photoinitiated radical thiol-ene reactions are known for their high efficiency, mild reaction conditions, and tolerance of various functional groups. nih.govrsc.org The process begins with the generation of a thiyl radical from a thiol, typically using a photoinitiator and UV light. This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. nih.gov This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and propagating the radical chain. nih.gov

This reaction is a powerful tool for synthesizing polymer precursors and for surface modification. nih.govresearchgate.net By reacting this compound with di- or multi-functional thiols, it is possible to create linear or cross-linked polymers. acs.org The versatility of the thiol-ene reaction allows for the straightforward incorporation of a wide array of functionalities into the resulting molecules, depending on the structure of the thiol reactant. youtube.com This method has been widely applied in the synthesis of advanced materials, including dendrimers and hydrogels. nih.govradtech.org

Table 2: Key Features of Photoinitiated Thiol-Ene Reactions for Polymer Synthesis

Feature Description Source
Mechanism Free-radical chain reaction involving thiyl radical addition to the alkene. nih.gov
Initiation Commonly initiated by UV irradiation in the presence of a photoinitiator. nih.gov
Advantages High efficiency, mild conditions, no metal catalyst required, reduced oxygen inhibition compared to acrylate polymerization. nih.govnih.govradtech.org

| Applications | Polymer synthesis, surface modification, synthesis of dendrimers and hydrogels, bioconjugation. | nih.govnih.govnih.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 10-undecenoate
SulfoXantphos
Methanol
n-Dodecane
Diethylamine
Carbon Monoxide

Role in Polymer Science and Advanced Material Synthesis

Modification of Polydimethylsiloxanes (PDMSs) and Siloxane Copolymers

The incorporation of functional groups into polydimethylsiloxanes (PDMSs) is a key strategy for modifying their chemical and physical properties. Trimethylsilyl (B98337) 10-undecenoate plays a crucial role in this area, particularly in the synthesis of carboxyl-containing polysiloxanes.

Carboxyl-containing PDMS can be synthesized through the hydrosilylation of trimethylsilyl undecenoate with a polydimethylsiloxane that contains methylhydride siloxane units. ineosopen.org This reaction attaches the undecenoate moiety to the siloxane backbone via a stable silicon-carbon bond. The trimethylsilyl protecting group on the carboxyl function can then be removed to yield the desired carboxyl-functionalized polysiloxane. The presence of a long spacer between the siloxane chain and the carboxyl group is crucial for the stability of the resulting polymer. ineosopen.orgresearchgate.net Polysiloxanes with shorter spacers, such as those with fewer than two methylene (B1212753) units, are prone to decomposition. ineosopen.orgresearchgate.net

A typical synthesis involves the reaction of a PDMS polymer with a specific molar mass and content of hydride units with trimethylsilyl 10-undecenoate. For instance, a PDMS polymer with a molar mass of 15,000 g/mol and 33 mol % of hydride units has been successfully functionalized using this method. ineosopen.org The introduction of carboxyl groups into the polysiloxane structure significantly enhances intra- and intermolecular interactions due to the formation of hydrogen bonds. ineosopen.org

The introduction of carboxyl groups via this compound allows for precise control over the polymer architecture and, consequently, its macroscopic properties. By varying the content of these functional groups, materials ranging from elastomers and thermoplastic elastomers to fiber-forming polymers and solid resins can be produced. ineosopen.org

The carboxyl groups can be partially or fully neutralized with metal acetylacetonates, leading to the formation of ionomers that act as thermoplastic elastomers. ineosopen.org The degree of neutralization directly influences the material's properties. A higher degree of neutralization leads to a wider rubbery plateau, a characteristic feature of elastomers. ineosopen.org These PDMS ionomers exhibit stress-strain behaviors similar to classic PDMS rubbers but have the added advantage of being processable at temperatures above their yield point, a key characteristic of thermoplastic elastomers. ineosopen.org

Degree of Carboxyl Group NeutralizationResultant Polymer Property
PartialThermoplastic Elastomer
FullWider Rubbery Plateau

The presence of carboxyl groups also imparts other valuable properties to the polysiloxanes. These functionalized polymers are utilized as surfactants for foam production, in emulsion polymerization, and in cosmetic formulations for skin and hair care. ineosopen.org Their ability to interact with metal oxides makes them useful for creating stable suspensions of magnetic fluids and magnetic elastomers. ineosopen.org

Renewable Building Block for Sustainable Polymer Systems

Derived from castor oil, 10-undecenoic acid and its derivatives, including this compound, are valuable renewable resources for the synthesis of sustainable polymers.

Derivatives of 10-undecenoic acid are key monomers in the production of bio-based polyesters and poly(ester-amide)s. While research has often focused on methyl 10-undecenoate, the principles apply to other esters like this compound as well. These monomers can be used to synthesize aliphatic diols containing various linkages such as monoester, diester, ester-amide, monoamide, and diamide through reactions like transesterification, amidation, and thiol-ene additions. These resulting diols can then be reacted with a bio-based methyl diester to produce polyesters and poly(ester-amide)s with relatively high molar masses.

The incorporation of amide functionalities into the polyester backbone has a significant impact on the material's properties. While fully aliphatic polyesters derived from these monomers typically have glass transition temperatures well below room temperature, the introduction of amide groups can lead to semi-crystalline materials. mdpi.com These poly(ester-amide)s exhibit melting points ranging from 22 °C to 127 °C and demonstrate complex melting behaviors. mdpi.com Furthermore, the presence of amide functions can significantly increase the Young's modulus of the material. mdpi.com

Functional Group in Polymer BackboneThermal and Mechanical Properties
EsterAmorphous, Low Glass Transition Temperature
Ester and AmideSemi-crystalline, Higher Melting Point, Increased Young's Modulus

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for producing polyenes from terminal dienes. researchgate.net In the synthesis of bio-based polyesters via ADMET, the molecular weight of the resulting polymer can be controlled by the addition of terminal olefins. mdpi.com

Esters of 10-undecenoic acid, such as methyl 10-undecenoate, serve as effective chain stoppers in these polymerizations. mdpi.com For example, in the ADMET polymerization of undec-10-en-1-yl undec-10-enoate, the addition of a terminal olefin like methyl 10-undecenoate allows for the synthesis of polyesters with controlled, high molecular weights (e.g., Mn = 22,000 - 26,500 g/mol ). mdpi.com This control is crucial for tailoring the properties of the final polymer for specific applications.

Additive in ADMET PolymerizationEffect on Polymer
Terminal Olefin (e.g., Methyl 10-undecenoate)Control of Molecular Weight
NonePotentially broader molecular weight distribution

Advanced Analytical Methodologies for Characterization of Trimethylsilyl 10 Undecenoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For Trimethylsilyl (B98337) 10-undecenoate, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments offers a complete picture of its molecular structure.

Key expected proton signals include those for the terminal vinyl group (CH₂=CH-), the methylene (B1212753) groups of the long aliphatic chain, the methylene group adjacent to the carbonyl group (-CH₂-COO-), and the sharp, intense singlet for the trimethylsilyl (-Si(CH₃)₃) protons. The integration of these signals would correspond to the number of protons in each specific environment, further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Trimethylsilyl 10-undecenoate (based on analogous compounds)

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
-Si(CH₃)₃~0.2Singlet
-(CH₂)₆-~1.2-1.4Multiplet
-CH₂-CH₂-COO-~1.6Multiplet
-CH₂-COO-~2.3Triplet
=CH-CH₂-~2.0Quartet
CH₂=~4.9-5.0Multiplet
=CH-~5.8Multiplet

Data is estimated based on spectral data for similar long-chain esters and silyl (B83357) ethers.

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the carbon count and the presence of key functional groups, such as the carbonyl group of the ester and the double bond. Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce, but predictions can be made based on related compounds like methyl 10-undecenoate and other alkyl 10-undecenoates. researchgate.netspectrabase.com

The spectrum would be expected to show a signal for the carbonyl carbon in the downfield region (~170-175 ppm), signals for the olefinic carbons, a series of signals for the methylene carbons of the aliphatic chain, and a signal for the methyl carbons of the trimethylsilyl group in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Carbon Environment Predicted Chemical Shift (δ, ppm)
-Si(CH₃)₃~0-2
-(CH₂)n- (aliphatic chain)~25-35
-CH₂-COO-~34
CH₂=~114
=CH-~139
C=O~173

Data is estimated based on spectral data for similar long-chain esters and silyl ethers. researchgate.netspectrabase.com

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that provides direct information about the silicon environment in a molecule. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum, confirming the presence of the trimethylsilyl group. The chemical shift of this signal is sensitive to the nature of the substituent attached to the silicon atom. For trimethylsilyl esters, the ²⁹Si chemical shifts are typically observed in a specific range. researchgate.netresearchgate.netpascal-man.com This analysis is particularly valuable for characterizing the siloxane backbone in derivatives or related polymeric materials. The expected chemical shift for the trimethylsilyl group in an ester linkage provides a diagnostic tool to confirm successful silylation.

Table 3: Typical ²⁹Si NMR Chemical Shift Range for Trimethylsilyl Esters

Silicon Environment Typical Chemical Shift (δ, ppm)
R-COO-Si(CH₃)₃+20 to +35

This range is based on published data for various trimethylsilyl esters of carboxylic and sulfonic acids. researchgate.netresearchgate.netrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for determining the molecular weight of compounds, identifying unknown substances, and elucidating molecular structures through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. The trimethylsilyl group enhances the volatility of 10-undecenoic acid, making this compound well-suited for GC-MS analysis. mdpi.comrestek.com This method is highly effective for assessing the purity of a sample and for confirming the identity of the product.

The gas chromatogram will show a peak corresponding to this compound, and its retention time can be used for identification. The mass spectrometer provides a mass spectrum for this peak, which serves as a molecular fingerprint. The mass spectrum of this compound, as documented in the NIST WebBook, shows a characteristic fragmentation pattern that can be used for unambiguous identification. nist.gov Key fragments can be attributed to the loss of a methyl group, the trimethylsilyl group, and various cleavages along the undecenoate chain.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
256[M]⁺ (Molecular Ion)
241[M - CH₃]⁺
117[(CH₃)₃Si-O=C=O]⁺
75[(CH₃)₂Si=OH]⁺
73[(CH₃)₃Si]⁺

Data sourced from the NIST WebBook entry for 10-Undecenoic acid, TMS derivative. nist.gov

While GC-MS is ideal for the direct analysis of this compound, some of its derivatives may be non-volatile or thermally labile, making them unsuitable for gas chromatography. In such cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov For instance, if the terminal double bond of this compound is functionalized to introduce polar, non-volatile groups, LC-MS would be essential for their characterization.

LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is particularly useful for analyzing more complex and higher molecular weight derivatives. mdpi.com For example, the analysis of undecylenic acid-functionalized stationary phases, which are non-volatile, has been successfully performed using techniques like solid-state NMR and elemental analysis, and LC would be the chromatographic method for assessing the performance of such materials with various analytes. nih.gov Derivatization of fatty acids to enhance their detection by LC-MS is a common strategy, often involving the introduction of a charged or easily ionizable tag. nih.gov

Chromatographic Separations

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical analytical technique for characterizing the molecular weight distribution of polymers. shimadzu.comaimplas.net This method separates polymer molecules based on their size, or hydrodynamic volume, in solution. slideshare.net The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. aimplas.netslideshare.net Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. shimadzu.com By calibrating with polymer standards of known molecular weight, a relationship between elution time and molecular weight can be established, allowing for the determination of the molecular weight distribution of an unknown polymer sample. shimadzu.com

In the context of polymers derived from long-chain functionalized monomers like this compound, GPC is indispensable for understanding the outcome of polymerization reactions. Although direct GPC data for poly(this compound) is not extensively published, valuable insights can be drawn from studies on structurally analogous polymers, such as those derived from methyl 10-undecenoate. The copolymerization of ethylene (B1197577) with methyl 10-undecenoate, for instance, has been analyzed using GPC to determine key molecular weight parameters. nsf.gov

The primary parameters obtained from a GPC analysis are the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). slideshare.net Mn represents the total weight of all polymer molecules in a sample divided by the total number of polymer molecules, while Mw is an average that takes into account the molecular weight of each chain. The PDI is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. slideshare.net

For the analysis of functional polyolefins, such as those that would be formed from this compound, high-temperature GPC is often required. This is because these polymers may have limited solubility in common GPC solvents at room temperature. sem.com.tr A common solvent used for such analyses is 1,2,4-trichlorobenzene (B33124) at elevated temperatures, typically around 140°C. nsf.gov

The following interactive data table presents typical GPC data for copolymers of ethylene and methyl 10-undecenoate, which serves as a relevant example for the type of data obtained for polymers derived from functionalized undecenoates. nsf.gov

EntryCo-monomer Concentration (M)Mn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)Co-monomer Incorporation (mol%)
10.0221052212.10.3
20.044651432.20.6
30.08827622.31.0

This data is illustrative and based on the analysis of ethylene/methyl 10-undecenoate copolymers, which are structurally similar to polymers that would be derived from this compound. nsf.gov

This data demonstrates how GPC can be used to correlate polymerization conditions, such as co-monomer concentration, with the resulting polymer characteristics. An increase in the concentration of the functional monomer (methyl 10-undecenoate) leads to a decrease in both Mn and Mw, while the PDI remains relatively consistent. nsf.gov This type of detailed molecular weight information is crucial for tailoring the properties of the final polymer material for specific applications. The functional silyl group in poly(this compound) would impart unique properties to the polymer, and GPC would be a fundamental tool for establishing structure-property relationships by providing precise data on its molecular weight distribution.

Computational Chemistry and Mechanistic Elucidation Studies

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical studies, primarily employing Density Functional Theory (DFT), are central to mapping the potential energy surfaces of reactions involving trimethylsilyl (B98337) 10-undecenoate. These investigations allow for a detailed examination of the pathways through which reactants are converted into products.

For reactions involving the terminal alkene of trimethylsilyl 10-undecenoate, such as radical addition or hydrosilylation, computational models can calculate the energies of reactants, intermediates, transition states, and products. The difference in energy between the transition state and the reactants gives the activation energy, which is crucial for determining the reaction rate. Advanced computational models can now predict transition state structures with high accuracy in a short amount of time. mit.edu

Table 1: Illustrative Calculated Energies for a Hypothetical Radical Addition to this compound

SpeciesMethodRelative Energy (kcal/mol)
ReactantsDFT (B3LYP/6-31G)0.0
Transition StateDFT (B3LYP/6-31G)+8.5
ProductDFT (B3LYP/6-31G*)-25.0

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies.

The terminal double bond of this compound is susceptible to attack by radical species. Computational modeling is a key tool for studying the formation and stability of the resulting radical intermediates. researchgate.net DFT calculations can provide insights into the geometry and electronic structure of these transient species.

In a typical radical addition reaction, a radical initiator would generate a radical that then adds to the terminal carbon of the double bond. This process is favored as it leads to the formation of a more stable secondary radical on the adjacent carbon. Computational studies can model this addition step, calculating the energy barrier for the formation of the radical intermediate and characterizing its structure. The polarity and nature of the attacking radical can significantly influence the reaction's feasibility. nih.gov For instance, the addition of nucleophilic alkyl radicals to electron-rich olefins like this compound can be kinetically challenging. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Transformations

For this compound, a key question in many reactions is which part of the molecule will react and in what orientation. For example, in a hydrosilylation reaction, the silyl (B83357) group can add to either the terminal or the internal carbon of the double bond. Computational modeling of the transition states for both possible addition pathways can predict the regioselectivity of the reaction. The pathway with the lower activation energy will be the favored one, leading to the major product. princeton.eduresearchgate.net

Similarly, if a reaction can produce different stereoisomers, computational methods can be used to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states, it is possible to determine which stereoisomer will be formed preferentially. The accuracy of these predictions is critical for designing catalysts and reaction conditions that favor the formation of a desired product. nih.gov

Future Research Directions and Translational Outlook

Development of Novel Catalytic Systems for Sustainable Transformations

The synthesis of functional organosilanes often relies on hydrosilylation, a process that traditionally uses precious metal catalysts like platinum. researchgate.netnih.gov While effective, the high cost and limited availability of these metals are significant drawbacks. nih.gov A primary direction for future research is the development of novel catalytic systems based on more abundant and less toxic metals.

Recent advances have demonstrated the potential of catalysts based on first-row transition metals such as iron, cobalt, and nickel, as well as other metals like rhenium. nih.govmdpi.com These systems offer a more sustainable alternative to traditional platinum catalysts. nih.gov For instance, cobalt-based catalysts have been developed that can achieve high selectivity in the hydrosilylation of alkenes, with the reaction outcome being tunable by the choice of ligands and silane (B1218182) substrates. nih.gov Research is focused on improving the efficiency, selectivity, and turnover rates of these earth-abundant metal catalysts to make them viable for industrial-scale production of organosilicon compounds like Trimethylsilyl (B98337) 10-undecenoate. researchgate.net The goal is to create catalytic systems that are not only more economical but also align with the principles of green chemistry by reducing reliance on precious metals.

Table 1: Comparison of Catalytic Systems for Hydrosilylation

Catalyst Type Examples Advantages Research Focus
Precious Metals Platinum (Speier's, Karstedt's), Rhodium, Ruthenium High activity and selectivity Reducing metal leaching, recycling, improving catalyst lifetime
Earth-Abundant Metals Iron, Cobalt, Nickel Complexes Low cost, high availability, reduced toxicity Improving efficiency, controlling regioselectivity, understanding mechanisms nih.gov
Other Transition Metals Rhenium Complexes Unique reactivity for hydrosilylating polar bonds Exploring wider substrate scope, catalyst optimization mdpi.com
Biocatalysts Engineered Cytochromes, Silicateins Mild reaction conditions, high specificity, sustainable Expanding enzyme scope, improving stability and turnover numbers nih.govpnas.org

Exploration of Bio-Inspired Synthetic Routes and Biocatalytic Applications

The field of organosilicon chemistry is beginning to benefit from bio-inspired and biocatalytic approaches, which promise more sustainable and selective synthetic methods. nih.govacs.org While nature has not been found to produce organosilicon compounds with silicon-carbon bonds, researchers are engineering enzymes to perform these "new-to-nature" reactions. nih.govchemrxiv.org

A significant area of future research involves harnessing enzymes for the synthesis and modification of molecules like Trimethylsilyl 10-undecenoate. For example:

Enzymatic Si-O Bond Formation/Cleavage : Enzymes such as silicateins, found in marine sponges, are known to catalyze the hydrolysis and condensation of Si-O bonds under environmentally benign conditions. pnas.org Further research could adapt these or similar enzymes for the selective synthesis or hydrolysis of silyl (B83357) esters, offering a green alternative to chemical methods.

Engineered Biocatalysts : Directed evolution has been used to engineer enzymes, such as cytochrome P450, to catalyze the formation of Si-C bonds, a transformation that is challenging through traditional chemistry. acs.orgchemrxiv.org This approach could be explored to create novel derivatives of this compound.

Renewable Feedstocks : The synthesis of this compound starts from 10-undecenoic acid, which is derived from castor oil. rsc.org Integrating biocatalysis with such renewable feedstocks represents a powerful strategy for developing fully sustainable production pathways. rsc.org

These biocatalytic methods could lead to more efficient syntheses with higher selectivity, performed under milder reaction conditions, thereby reducing energy consumption and waste generation. pnas.org

Integration into Advanced Functional Materials and Nanostructures

The dual functionality of this compound makes it an excellent candidate for the development of advanced materials and the functionalization of nanostructures. The terminal alkene can participate in polymerization or "click" chemistry reactions, while the trimethylsilyl ester group can act as a surface modifier, particularly for materials with hydroxyl groups like silica (B1680970) and metal oxides. ethz.ch

Future research is expected to focus on several key areas:

Surface Modification : The silyl ester group can be used to graft the undecenoate chain onto surfaces, creating functionalized coatings. ethz.ch For example, this could be used to impart hydrophobicity to glass or to create reactive surfaces on silica nanoparticles for further chemical modification. This process is analogous to the use of other functional silanes for creating superhydrophobic coatings. researchgate.net

Nanomaterial Functionalization : Research has shown that related molecules, such as methyl 10-undecenoate and ethyl 10-undecenoate, can be used to passivate and functionalize silicon nanocrystals through hydrosilylation. nih.gov this compound could be similarly used to create stable, dispersible nanoparticles with tailored surface properties for applications in electronics and composites.

Polymer and Composite Synthesis : The terminal double bond allows this compound to be used as a monomer or co-monomer in polymerization reactions. This could lead to the creation of novel silicon-containing polymers and composites. For example, it could be incorporated into materials like waterborne polyurethane coatings, similar to how silane-functionalized graphene oxide is used, to enhance properties such as corrosion resistance. mdpi.com

Table 2: Potential Applications in Advanced Functional Materials

Application Area Mechanism of Action Potential Outcome
Surface Coatings Hydrolysis of silyl ester and reaction with surface hydroxyl groups. ethz.ch Creation of hydrophobic, anti-corrosive, or reactive surfaces on glass, metals, and ceramics. mdpi.com
Nanoparticle Functionalization Covalent attachment to nanostructures (e.g., silicon nanocrystals) via hydrosilylation of the alkene. nih.gov Improved stability and dispersibility of nanoparticles; tailored surface chemistry for sensors or drug delivery.
Polymer Synthesis Co-polymerization using the terminal alkene group. Development of novel silicon-containing polymers with enhanced thermal stability or unique surface properties. researchgate.net
Adhesion Promotion Acts as a coupling agent between organic polymers and inorganic substrates. zmsilane.com Improved durability and performance of composite materials.

Interdisciplinary Research with Green Chemistry and Engineering Principles

The future development of this compound and related compounds is intrinsically linked to interdisciplinary research that combines chemistry, materials science, and engineering under the guiding principles of green chemistry. The entire lifecycle of the compound, from synthesis to final application and disposal, offers opportunities for sustainable innovation.

Key interdisciplinary research directions include:

Process Intensification : Collaborating with chemical engineers to design more efficient and sustainable manufacturing processes. This includes developing continuous flow reactors for synthesis and exploring solvent-free reaction conditions.

Renewable Feedstock Valorization : Working with agricultural scientists and biochemists to optimize the production and derivation of 10-undecenoic acid from castor oil, enhancing the sustainability of the entire value chain. rsc.org

Lifecycle Assessment : Applying engineering principles to evaluate the environmental impact of materials synthesized using this compound. This involves assessing factors like biodegradability and recyclability of the final products.

Atom Economy : Focusing on synthetic routes, such as catalytic hydrosilylation, that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. mdpi.com The development of biocatalytic routes, which often proceed with high atom economy under mild conditions, is a prime example of this interdisciplinary approach. researchgate.net

By integrating these principles, future research can ensure that the development and application of this compound contribute positively to the creation of sustainable technologies and materials.

Q & A

Q. How can researchers validate computational models of this compound’s reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction transition states. Validate against experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (e.g., 13C^{13}\text{C}-tracers in metathesis products). Discrepancies in activation energies (>5 kcal/mol) suggest solvent effects or catalyst decomposition pathways not modeled .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.